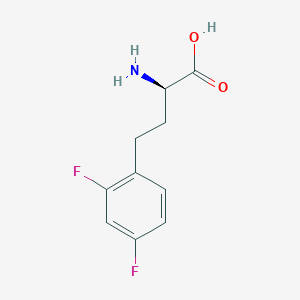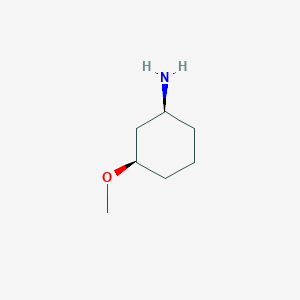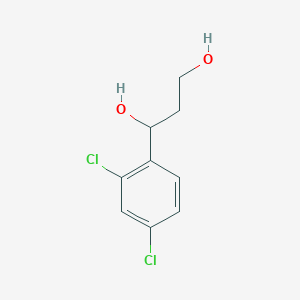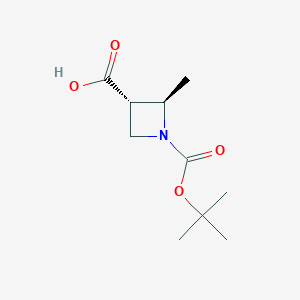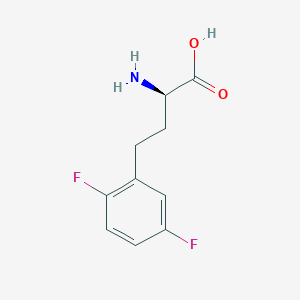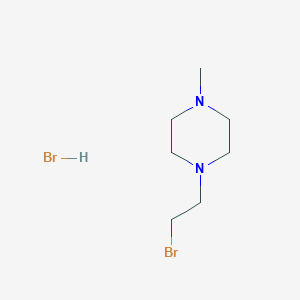
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of a bromoethyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility and stability, making it a valuable reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide typically involves the reaction of 4-methylpiperazine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperazine nitrogen, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the piperazine ring may be oxidized to form N-oxides or reduced to secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives of 4-methylpiperazine.
Oxidation: Products include N-oxides of 4-methylpiperazine.
科学研究应用
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to modifications that affect their function. This property is particularly useful in medicinal chemistry for the development of anticancer agents that target rapidly dividing cells .
相似化合物的比较
2-Bromoethylamine hydrobromide: Similar in structure but lacks the piperazine ring, making it less versatile in certain applications.
4-Methylpiperazine: Lacks the bromoethyl group, limiting its use as an alkylating agent.
N-Bromoethylphthalimide: Contains a phthalimide group instead of a piperazine ring, offering different reactivity and applications.
Uniqueness: 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is unique due to its combination of a bromoethyl group and a piperazine ring, which provides a balance of reactivity and stability. This makes it a valuable reagent in both synthetic and medicinal chemistry .
属性
IUPAC Name |
1-(2-bromoethyl)-4-methylpiperazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrN2.BrH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBUTUHYPBLPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
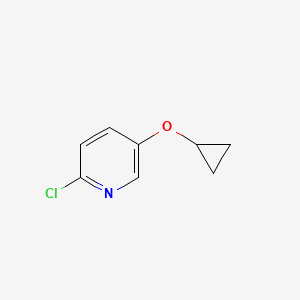
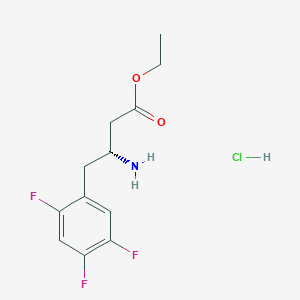
![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)
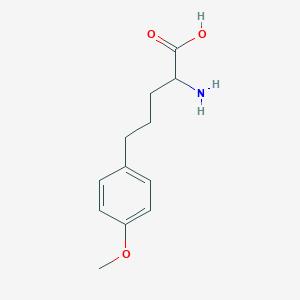
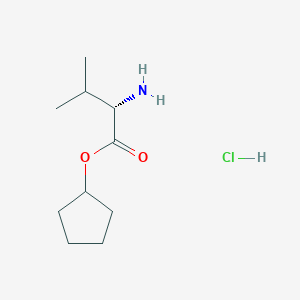
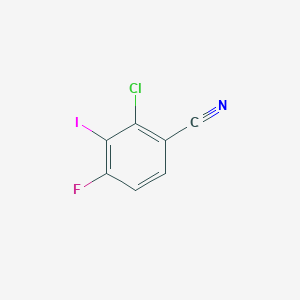
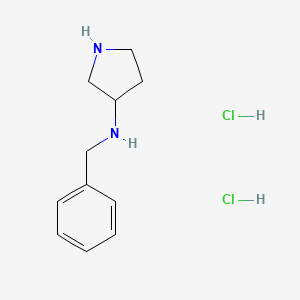
![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)
